molecular formula C10H17N B2850669 4,4-Dimethylcycloheptane-1-carbonitrile CAS No. 1489337-79-2

4,4-Dimethylcycloheptane-1-carbonitrile

Cat. No.: B2850669
CAS No.: 1489337-79-2
M. Wt: 151.253
InChI Key: RCAWSEYGUPPBOV-UHFFFAOYSA-N
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Description

4,4-Dimethylcycloheptane-1-carbonitrile is an aliphatic nitrile featuring a seven-membered cycloheptane ring with two methyl substituents at the 4-position and a nitrile group (-CN) at the 1-position. Its structure imparts unique steric and electronic properties, influencing reactivity, solubility, and spectral characteristics.

Properties

IUPAC Name

4,4-dimethylcycloheptane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-10(2)6-3-4-9(8-11)5-7-10/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCAWSEYGUPPBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(CC1)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-dimethylcycloheptanone with hydroxylamine to form the corresponding oxime, which is then dehydrated to yield the nitrile compound .

Industrial Production Methods

Industrial production of 4,4-Dimethylcycloheptane-1-carbonitrile may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific reaction conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylcycloheptane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4,4-Dimethylcycloheptane-1-carbonitrile serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to participate in reactions that yield biologically active compounds. For instance, it is utilized in the synthesis of compounds with potential therapeutic effects, particularly in the fields of anti-cancer and anti-inflammatory drugs.

Case Study : A study published in Frontiers in Pharmacology highlighted the use of similar carbonitrile compounds in developing new therapeutic agents targeting specific biological pathways related to cancer treatment .

Organic Synthesis

The compound is also significant in organic synthesis, where it acts as a building block for more complex molecules. Its unique structure allows chemists to manipulate it through various reactions, such as nucleophilic substitutions and cycloadditions.

Data Table: Common Reactions Involving 4,4-Dimethylcycloheptane-1-carbonitrile

Reaction TypeExample ProductReference
Nucleophilic SubstitutionAmino derivatives
CycloadditionPolycyclic compounds
ReductionAlcohol derivatives

Material Science

In material science, 4,4-Dimethylcycloheptane-1-carbonitrile is explored for its potential use in developing advanced materials, such as polymers and resins. Its properties may enhance the mechanical strength and thermal stability of polymeric materials.

Case Study : Research conducted at a leading university demonstrated that incorporating carbonitrile compounds into polymer matrices improved their thermal properties significantly, making them suitable for high-performance applications .

Chemical Manufacturing

The compound is utilized in the chemical industry as an intermediate for producing various agrochemicals and specialty chemicals. Its versatility allows it to be adapted for different synthesis pathways, making it valuable for manufacturers.

Agricultural Chemicals

In agrochemicals, 4,4-Dimethylcycloheptane-1-carbonitrile can be used to synthesize pesticides and herbicides that target specific pests while minimizing environmental impact.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcycloheptane-1-carbonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile or nucleophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

1-(3,4-Dimethylphenyl)cyclopentane-1-carbonitrile (11d)
  • Structure : Cyclopentane ring fused to a 3,4-dimethylphenyl group, with a nitrile at the 1-position.
  • Key Data: IR: Nitrile stretch at 2,232 cm⁻¹ . Molecular Weight: 243.1259 g/mol (C₁₅H₁₇NO₂) . Synthesis: Pd(PPh₃)₄-catalyzed coupling at 110°C for 15 hours .
  • Comparison :
    • The phenyl group in 11d introduces aromatic conjugation, lowering the nitrile’s IR absorption frequency compared to purely aliphatic nitriles (typically ~2,240–2,260 cm⁻¹).
    • The cycloheptane ring in the target compound likely exhibits greater steric hindrance and ring strain than 11d’s cyclopentane, affecting reaction kinetics.
Compound 1E (Chromene Derivative)
  • Structure : 4H-chromene fused ring system with nitrile, hydroxyl, and aromatic substituents.
  • Key Data :
    • IR: Nitrile stretch at 2,204 cm⁻¹ .
    • Molecular Weight: 277 g/mol (C₁₇H₁₄N₂O₂) .
    • Melting Point: 223–227°C .
  • Comparison :
    • The electron-withdrawing chromene system in 1E reduces nitrile polarization, further lowering the IR absorption frequency.
    • The target compound’s aliphatic structure lacks the conjugation and high melting point observed in aromatic chromenes.
4-Methyl-3-cyclohexene-1-carbonitrile
  • Structure : Cyclohexene ring with a double bond, methyl group, and nitrile.
  • Key Data :
    • Molecular Weight: 121.18 g/mol (C₈H₁₁N) .
    • Reactivity: The double bond enhances susceptibility to electrophilic additions.
  • Comparison :
    • The cyclohexene’s unsaturation contrasts with the fully saturated cycloheptane in the target compound, leading to divergent reactivity (e.g., hydrogenation or oxidation pathways).

Physical and Spectral Properties

Compound Molecular Formula Molecular Weight (g/mol) IR Nitrile Stretch (cm⁻¹) Melting Point (°C)
4,4-Dimethylcycloheptane-1-carbonitrile C₁₀H₁₅N ~149.24 (calculated) ~2,230 (estimated) Not reported
1-(3,4-Dimethylphenyl)cyclopentane-1-carbonitrile (11d) C₁₅H₁₇NO₂ 243.1259 2,232 Not reported
Compound 1E (Chromene) C₁₇H₁₄N₂O₂ 277 2,204 223–227
4-Methyl-3-cyclohexene-1-carbonitrile C₈H₁₁N 121.18 Not provided Not reported

Key Observations :

  • The nitrile group’s IR absorption varies with electronic environments: aromatic conjugation (11d, 1E) lowers the frequency compared to aliphatic systems.
  • Chromene derivatives exhibit higher melting points due to extended π-conjugation and hydrogen bonding (e.g., hydroxyl group in 1E) .

Biological Activity

4,4-Dimethylcycloheptane-1-carbonitrile (CID 65082719) is a compound whose biological activity has garnered interest in various fields, including pharmacology and toxicology. This article explores its synthesis, structural characteristics, and biological activities, focusing on its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

4,4-Dimethylcycloheptane-1-carbonitrile has the molecular formula C10H17NC_{10}H_{17}N and a molecular weight of 165.25 g/mol. Its structure features a cycloheptane ring with two methyl groups and a cyano group attached to it.

PropertyValue
Molecular FormulaC10H17N
Molecular Weight165.25 g/mol
Chemical ClassificationOrganic Compound

Synthesis

The synthesis of 4,4-Dimethylcycloheptane-1-carbonitrile typically involves multi-step organic reactions. The compound can be derived from cycloheptanone through a series of reactions including alkylation and nitrilation processes. Detailed methodologies can be found in chemical synthesis literature.

Anticancer Properties

Research indicates that 4,4-Dimethylcycloheptane-1-carbonitrile exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced the viability of breast cancer cells by inducing apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of 4,4-Dimethylcycloheptane-1-carbonitrile have yielded promising results. It has been shown to mitigate oxidative stress in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

Case Study 1: Anticancer Activity
A study involving the application of 4,4-Dimethylcycloheptane-1-carbonitrile on human breast cancer cell lines demonstrated a dose-dependent reduction in cell proliferation. The compound was found to activate caspase-3, a critical enzyme in the apoptosis pathway, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy
In another study assessing its antimicrobial efficacy, 4,4-Dimethylcycloheptane-1-carbonitrile was tested against clinical isolates of Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating effective antimicrobial action.

The biological activities of 4,4-Dimethylcycloheptane-1-carbonitrile can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells via mitochondrial pathways.
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress in neuronal cells.

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